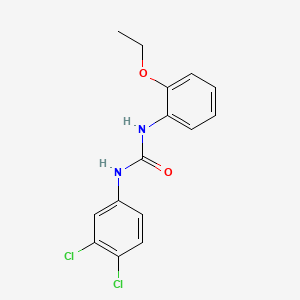

![molecular formula C11H9ClN2O3S2 B5571977 4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide" is a derivative of thiophene, a heterocyclic compound. Thiophene derivatives are of significant interest due to their potential applications in various fields, such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of similar compounds involves Gewald reactions, starting with the preparation of acetamide via cold condensation of aniline and ethylcynoacetate, followed by reaction with p-chloro acetophenone, sulfur, and diethylamine (Bhattacharjee, Saravanan, & Mohan, 2011). The compound is then treated with various substituted aryl aldehydes to yield new derivatives.

Molecular Structure Analysis

The molecular structures of thiophene-containing compounds are typically characterized using techniques like FT-IR, NMR, and mass spectrometry. X-ray crystallography is used to determine the geometry, showing intramolecular interactions and the formation of specific ring motifs (Mabkhot et al., 2016).

Chemical Reactions and Properties

Thiophene sulfonamide derivatives have shown reactivity towards various nucleophiles, leading to the formation of different functional groups and structures. This reactivity is integral to the synthesis of various derivatives with potential biological activities (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of thiophene derivatives are typically characterized by their solubility in polar solvents, high molecular weight, and the ability to form tough and flexible films. These properties are influenced by factors such as the presence of oxygen and sulfur in the molecular structure (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as sulfonamides, are often studied in the context of molecular interactions in crystals and solutions. These properties include sublimation, solubility, solvation, and distribution, which are crucial in understanding their behavior in various applications (Perlovich et al., 2008).

科学的研究の応用

Sulfonamides in Drug Development

Sulfonamides have been a focal point in drug development, noted for their presence in a wide array of clinically used drugs. Their versatility is underlined by their incorporation into treatments for conditions ranging from glaucoma and cancer to microbial infections. Sulfonamide compounds, including the mentioned chemical structure, are actively investigated for their antitumor and antiglaucoma properties, among other therapeutic potentials. Specifically, they have shown significant promise in targeting tumor-associated isoforms and in antiglaucoma drugs targeting carbonic anhydrase II, as well as in diagnostic tools for various diseases. This highlights the continuous exploration and need for novel sulfonamides in medical research to address unmet clinical needs (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides as Anticancer Agents

The exploration of sulfonamides extends into the realm of anticancer therapy, where compounds like mafosfamide, a cyclophosphamide analog, demonstrate the versatility and potential of sulfonamides in treating various types of cancer. The ongoing clinical trials and preclinical investigations into sulfonamides like mafosfamide underscore their attractiveness as candidates for regional cancer therapy, offering insights into their mechanisms of action and potential benefits in cancer treatment (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Recent Advances in Sulfonamide Research

Recent patent reviews of sulfonamide inhibitors from 2013 to the present have highlighted their critical role in addressing a broad spectrum of diseases. These reviews emphasize the sustained interest and development in sulfonamide-based therapies targeting various biological pathways, including tyrosine kinase, HIV-1 protease, and angiogenesis inhibitors. The persistence of sulfonamide research reflects its importance in generating new drug candidates for conditions such as cancer, glaucoma, inflammation, and microbial infections, underscoring the dynamic nature of sulfonamide applications in current medical research (Gulcin & Taslimi, 2018).

特性

IUPAC Name |

4-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKWPQKDSUWVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)